Antitumor photosensitizer-3

Beschreibung

BenchChem offers high-quality Antitumor photosensitizer-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antitumor photosensitizer-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C48H34N4O4 |

|---|---|

Molekulargewicht |

730.8 g/mol |

IUPAC-Name |

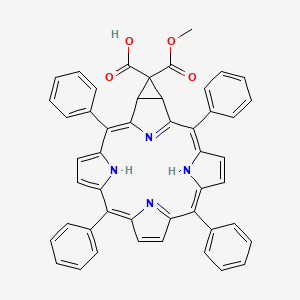

20-methoxycarbonyl-2,7,12,17-tetraphenyl-22,23,24,25-tetrazahexacyclo[16.3.1.13,6.18,11.113,16.019,21]pentacosa-1(22),2,4,6,8(24),9,11,13,15,17-decaene-20-carboxylic acid |

InChI |

InChI=1S/C48H34N4O4/c1-56-47(55)48(46(53)54)42-43(48)45-41(31-20-12-5-13-21-31)37-27-25-35(51-37)39(29-16-8-3-9-17-29)33-23-22-32(49-33)38(28-14-6-2-7-15-28)34-24-26-36(50-34)40(44(42)52-45)30-18-10-4-11-19-30/h2-27,42-43,50-51H,1H3,(H,53,54) |

InChI-Schlüssel |

FITMQCVSOCTXNQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1(C2C1C3=NC2=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC(=C3C7=CC=CC=C7)N6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide on Antitumor Photosensitizer-3 and Singlet Oxygen Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antitumor Photosensitizer-3, a novel chlorin (B1196114) derivative with potential applications in photodynamic therapy (PDT). The document focuses on the critical parameter of singlet oxygen quantum yield (ΦΔ), detailing its significance, measurement methodologies, and the cellular signaling pathways activated by this class of photosensitizers.

Introduction to Antitumor Photosensitizer-3

Antitumor Photosensitizer-3, also referred to as Compound I, is a chlorin-based photosensitizer that has demonstrated notable efficacy in preclinical studies.[1] Upon activation by light of a specific wavelength (around 650 nm), it can induce apoptosis and necrosis in tumor cells.[1] A significant advantage of this photosensitizer is its reported lower skin phototoxicity compared to other agents like m-THPC.[1] The core mechanism of action for Antitumor Photosensitizer-3, like other Type II photosensitizers, is the production of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield.

Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield (ΦΔ) is a critical measure of a photosensitizer's efficacy in photodynamic therapy. It represents the fraction of absorbed photons that result in the generation of singlet oxygen. A higher ΦΔ value generally indicates a more potent photosensitizer, as more cytotoxic singlet oxygen is produced per unit of light energy absorbed.

Quantitative Data for Chlorin-Based Photosensitizers

While the specific singlet oxygen quantum yield for Antitumor Photosensitizer-3 (Compound I) is not publicly available in the reviewed literature, this section provides a summary of reported ΦΔ values for other relevant chlorin derivatives to offer a comparative context. These values are typically determined in various solvents, which can influence the quantum yield.

| Photosensitizer (Chlorin Derivative) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference |

| Chlorin e6 (Ce6) | ~0.70 | Various | [2] |

| Mono-L-aspartyl chlorin e6 (NPe6) | 0.77 | Phosphate Buffer | [3] |

| 13(1)-ortho-trifluoromethyl-phenylhydrazone modified pyropheophorbide-a (PHPa) | 0.405 | DMF | [4] |

| meso-tetra[3-(N,N-diethyl)aminomethyl-4-methoxy]phenyl chlorin (TMPC) | 0.05 | Not Specified | [5] |

| Bacteriochlorin a (BCA) | 0.33 | DMPC Liposomes | [6] |

| 5,10,15,20-tetra(quinolin-2-yl)porphyrin (2-TQP) | 0.62 | Not Specified |

Note: The singlet oxygen quantum yield is highly dependent on the molecular structure of the photosensitizer and the surrounding microenvironment, including the solvent and the presence of biomolecules.

Experimental Protocol: Determination of Singlet Oxygen Quantum Yield

The relative method is a widely used experimental protocol for determining the singlet oxygen quantum yield of a new photosensitizer. This method involves comparing the rate of singlet oxygen-induced degradation of a chemical trap in the presence of the sample photosensitizer to that in the presence of a standard photosensitizer with a known ΦΔ.

Materials and Reagents

-

Sample Photosensitizer: Antitumor Photosensitizer-3

-

Standard Photosensitizer: A well-characterized photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal, Phenazine).

-

Singlet Oxygen Trap: 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap that is selectively bleached by singlet oxygen.

-

Solvent: A spectroscopic grade solvent in which both the photosensitizer and DPBF are soluble (e.g., Dimethylformamide (DMF), Chloroform, Ethanol).

-

Spectrophotometer: To measure the absorbance of the photosensitizer and DPBF.

-

Light Source: A monochromatic light source with a wavelength corresponding to the absorption maximum of the photosensitizer (e.g., a laser or a lamp with a monochromator).

-

Quartz Cuvettes: For absorbance and irradiation measurements.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the singlet oxygen quantum yield using the relative method.

Caption: Workflow for Singlet Oxygen Quantum Yield Determination.

Detailed Steps

-

Solution Preparation: Prepare stock solutions of the sample photosensitizer, the standard photosensitizer, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is between 0.05 and 0.1 to avoid inner filter effects. The initial absorbance of DPBF at its monitoring wavelength (around 410-415 nm) should be approximately 1.0.

-

Initial Absorbance Measurement: Record the initial absorbance of the photosensitizer at the irradiation wavelength (λ_ex) and the initial absorbance of DPBF at its monitoring wavelength (λ_mon).

-

Irradiation: Irradiate the solution in the cuvette with the monochromatic light source at λ_ex. The solution should be continuously stirred during irradiation.

-

Monitoring DPBF Bleaching: At regular time intervals, stop the irradiation and record the absorbance of DPBF at λ_mon.

-

Data Analysis: Plot the natural logarithm of the ratio of the initial DPBF absorbance (A₀) to the absorbance at time t (Aₜ) versus the irradiation time.

-

Slope Determination: The slope of the resulting linear plot (k) is proportional to the rate of DPBF bleaching, which is in turn proportional to the rate of singlet oxygen generation.

-

Calculation of ΦΔ: The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)

Where:

-

ΦΔ_std is the known singlet oxygen quantum yield of the standard.

-

k_sample and k_std are the slopes obtained for the sample and the standard, respectively.

-

I_abs_sample and I_abs_std are the rates of light absorption by the sample and the standard, respectively. This can be determined from the absorbance of the photosensitizers at the irradiation wavelength.

-

Signaling Pathways in Photodynamic Therapy

The cytotoxic effects of singlet oxygen generated during PDT are mediated through the induction of various cellular signaling pathways, primarily leading to apoptosis and necrosis. The subcellular localization of the photosensitizer plays a crucial role in determining the dominant cell death pathway. Chlorin-based photosensitizers are known to accumulate in various organelles, including mitochondria and the endoplasmic reticulum, triggering specific signaling cascades upon photoactivation.

Apoptosis Signaling Pathway

The following diagram illustrates a generalized signaling pathway for apoptosis induced by a mitochondrially-localized chlorin photosensitizer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor activity of photodynamic therapy with a chlorin derivative in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Selective Efficacy of Indocyanine Green-Mediated Photodynamic Therapy ICG-PDT in MCF-7 Breast Cancer Cells Compared to Healthy Cells in a 3D Hollow Fiber Bioreactor Model | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Properties of Photofrin® (porfimer sodium) as a Representative Antitumor Photosensitizer

This technical guide provides an in-depth overview of the absorption and emission spectra of Photofrin®, a widely studied first-generation photosensitizer used in photodynamic therapy (PDT) for cancer treatment. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Photofrin® and Photodynamic Therapy

Photofrin® (porfimer sodium) is a photosensitizing agent that, when activated by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[1][2] This process forms the basis of photodynamic therapy (PDT), a two-stage treatment modality. The first stage involves the intravenous administration of Photofrin®, which selectively accumulates in tumor cells over 40-72 hours.[3][4] The second stage is the illumination of the tumor with 630 nm laser light, which activates the drug, leading to cellular damage and tumor destruction.[1][3][4] The antitumor effects are a result of direct cell killing via apoptosis and necrosis, damage to the tumor vasculature, and the induction of an inflammatory response.[5][6]

Spectroscopic Data

The efficacy of a photosensitizer is critically dependent on its ability to absorb light at wavelengths that can penetrate tissue and to subsequently produce the desired photochemical reaction. The absorption and emission spectra of Photofrin® are key to its function in PDT.

The absorption spectrum of Photofrin® is characterized by a strong peak in the blue region of the spectrum, known as the Soret band, and several smaller peaks in the longer wavelength region, known as the Q bands. The most clinically relevant absorption peak for PDT is the one in the red region of the spectrum, as light at these wavelengths has better tissue penetration. For Photofrin®, this activation wavelength is 630 nm.[3][7]

Table 1: Quantitative Absorption Data for Photofrin® in Water

| Wavelength (nm) | Band | Molar Extinction Coefficient (ε) (cm⁻¹ M⁻¹) |

| 505 | QIV | 9544 |

| 540 | QIII | 8084 |

| 559 | QII | 7635 |

| 612 | QI | 3593 |

Data sourced from a study with Photofrin concentration of 2.5 µM in water.[8]

Upon excitation, Photofrin® emits fluorescence. The emission spectrum provides information about the energy levels of the excited states of the molecule.

Table 2: Quantitative Emission Data for Photofrin®

| Parameter | Wavelength (nm) |

| Maximum Emission | 634.1 ± 0.5 |

| Excitation for Emission | 395.0 ± 0.5 |

Data from a study on Photofrin-II.[9]

Experimental Protocols

The following are detailed methodologies for determining the absorption and emission spectra of a photosensitizer like Photofrin®.

Objective: To determine the absorbance of Photofrin® at various wavelengths to identify its absorption maxima.

Materials:

-

Photofrin® (porfimer sodium)

-

High-purity solvent (e.g., phosphate-buffered saline (PBS), water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Photofrin® of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for spectroscopic analysis (e.g., 5 µM). The absorbance at the peak maximum should ideally be between 0.1 and 1.0 to ensure linearity.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Set the desired wavelength range for the scan (e.g., 350 nm to 700 nm).

-

Set the scan speed and slit width as per the instrument's recommendations for high-resolution spectra.

-

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction.

-

Rinse the sample cuvette with a small amount of the Photofrin® solution before filling it.

-

Place the sample cuvette in the spectrophotometer and initiate the scan.

-

-

Data Analysis:

-

The resulting spectrum will plot absorbance versus wavelength.

-

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands.

-

If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

-

Objective: To determine the fluorescence emission spectrum of Photofrin® upon excitation at a specific wavelength.

Materials:

-

Photofrin® solution (prepared as for absorption measurements)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

-

Solvent

Procedure:

-

Sample Preparation:

-

Use a dilute solution of Photofrin® (e.g., 5 µM in PBS) to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (λex). This is typically set at one of the absorption maxima, for example, 395 nm.[9]

-

Set the emission wavelength range to be scanned (e.g., 550 nm to 750 nm).

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A 90° angle between the excitation source and the detector is standard to minimize scattered light detection.[10]

-

-

Measurement:

-

Fill a fluorescence cuvette with the solvent to record a blank spectrum. This helps to identify any background fluorescence or Raman scattering from the solvent.

-

Replace the blank with the sample cuvette containing the Photofrin® solution.

-

Start the emission scan.

-

-

Data Analysis:

-

The resulting spectrum will show fluorescence intensity as a function of emission wavelength.

-

Identify the wavelength of maximum fluorescence emission (λem).

-

The obtained spectrum can be corrected for instrument-specific factors if a quantum yield measurement is desired.

-

Visualizations

Caption: Workflow for determining the absorption and emission spectra of a photosensitizer.

Caption: Simplified signaling pathway of Photofrin®-mediated photodynamic therapy.

References

- 1. Photofrin Porfimer sodium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Absorption and elimination of photofrin-II in human immortalization esophageal epithelial cell line SHEE and its malignant transformation cell line SHEEC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

In-Depth Technical Guide to the Photophysical and Photochemical Properties of Antitumor Photosensitizer-3 (ATX-S10(Na))

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor photosensitizer-3 (B15137020), also known as ATX-S10(Na), is a second-generation photosensitizer developed for photodynamic therapy (PDT). As a hydrophilic chlorin (B1196114) derivative, it exhibits favorable photophysical and photochemical properties for the effective treatment of various malignancies. This technical guide provides a comprehensive overview of the core characteristics of ATX-S10(Na), including its photophysical and photochemical parameters, detailed experimental protocols for its characterization, and an in-depth look at the molecular signaling pathways it modulates to induce tumor cell death.

Photophysical and Photochemical Properties

ATX-S10(Na) is designed for efficient light absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration. Upon photoactivation, it transitions to an excited triplet state, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), through a Type II photochemical reaction. This process is the cornerstone of its antitumor activity.

Data Presentation

The following table summarizes the known photophysical and photochemical properties of ATX-S10(Na). It is important to note that while qualitative and comparative data are available, specific quantitative values for several parameters have not been extensively reported in the public domain.

| Property | Value/Characteristic | Reference(s) |

| Chemical Class | Hydrophilic chlorin | [1][2] |

| Absorption Maximum (λmax) | ~665-670 nm | [1][3] |

| Molar Extinction Coefficient (ε) | High absorbance in the red region; specific value not reported. | [3] |

| Fluorescence | Possesses fluorescent properties. | [4] |

| Fluorescence Quantum Yield (Φf) | Not reported. | |

| Triplet State Quantum Yield (ΦT) | Not reported. | |

| Triplet State Lifetime (τT) | Not reported. | |

| Singlet Oxygen Quantum Yield (ΦΔ) | Efficiently generates singlet oxygen; reported to be 3-4 times higher than Photofrin®. | [3] |

| Photobleaching | Undergoes dose-dependent photobleaching upon irradiation. | [3] |

| Intracellular Localization | Primarily localizes in lysosomes, with potential redistribution to the cytosol following irradiation. | [2][5][6] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments to characterize the photophysical and photochemical properties of photosensitizers like ATX-S10(Na).

Determination of Molar Extinction Coefficient

Objective: To determine the molar absorptivity of ATX-S10(Na) at its absorption maximum.

Protocol:

-

Prepare a stock solution of ATX-S10(Na) of a known concentration in a suitable solvent (e.g., phosphate-buffered saline, PBS).

-

Perform a series of dilutions to obtain solutions with a range of concentrations.

-

Measure the absorbance of each solution at the absorption maximum (~665-670 nm) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the linear regression of the plot according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield (Φf)

Objective: To determine the efficiency of photon emission through fluorescence.

Protocol:

-

Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral range as ATX-S10(Na).

-

Prepare a series of dilute solutions of both the standard and ATX-S10(Na) in the same solvent, with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectra for all solutions using a spectrofluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the standard and the sample.

-

The fluorescence quantum yield of ATX-S10(Na) is calculated using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φf is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

Objective: To quantify the efficiency of singlet oxygen generation.

Protocol (Indirect Method using a Chemical Trap):

-

Use a singlet oxygen chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which shows a decrease in absorbance upon reaction with singlet oxygen.

-

Prepare solutions of ATX-S10(Na) and a reference photosensitizer with a known ΦΔ in a suitable solvent containing DPBF. The absorbance of the photosensitizers at the irradiation wavelength should be matched.

-

Irradiate the solutions with a monochromatic light source at the absorption maximum of the photosensitizers.

-

Monitor the decrease in absorbance of DPBF at its absorption maximum (around 415 nm) over time for both the sample and the reference.

-

The rate of DPBF degradation is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of ATX-S10(Na) is calculated using the following equation: ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) where k is the rate of DPBF photobleaching.

In Vitro Phototoxicity Assay

Objective: To assess the cytotoxic effect of ATX-S10(Na)-PDT on cancer cells.

Protocol:

-

Seed cancer cells (e.g., HCT116 human colon cancer cells) in 96-well plates and allow them to adhere overnight.[7]

-

Incubate the cells with various concentrations of ATX-S10(Na) for a predetermined period (e.g., 24 hours).[7]

-

Replace the medium with fresh, drug-free medium.

-

Irradiate the cells with a light source at a wavelength corresponding to the absorption maximum of ATX-S10(Na) (e.g., 670 nm diode laser) at a specific light dose.[7]

-

Include control groups: no treatment, light only, and ATX-S10(Na) only (dark toxicity).

-

After a further incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay.[7]

-

Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathways in ATX-S10(Na)-Mediated PDT

ATX-S10(Na)-mediated PDT induces tumor cell death primarily through the induction of apoptosis and necrosis.[8] The lysosomal localization of ATX-S10(Na) plays a crucial role in initiating the cell death cascade.[9]

Apoptotic Pathway

Upon photoactivation, ATX-S10(Na) generates ROS within the lysosomes, leading to lysosomal membrane damage and the release of lysosomal enzymes into the cytoplasm. This triggers a cascade of events that culminates in apoptosis, primarily through the mitochondrial pathway.[7][9]

The key steps in the ATX-S10(Na)-induced apoptotic pathway are:

-

Bax and p53-Dependent Apoptosis: The induction of early apoptosis and cell death is dependent on the pro-apoptotic protein Bax and the tumor suppressor protein p53.[7][9]

-

Caspase Activation: The apoptotic process is caspase-dependent, with significant activation of caspase-9 and caspase-3.[7] The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[7]

-

Mitochondrial Involvement: The release of cytochrome c from the mitochondria into the cytosol is a key event, which is influenced by Bax.[7]

-

Regulation by Bcl-2 Family Proteins: The levels of anti-apoptotic proteins Bcl-2 and Bcl-xL are decreased in a Bax- and p53-independent manner, further promoting apoptosis.[7][9]

Caption: ATX-S10(Na)-induced apoptotic signaling pathway.

Vascular Shutdown Mechanism

In addition to direct tumor cell killing, ATX-S10(Na)-PDT also exerts a potent anti-tumor effect through vascular shutdown.[1][10] Photoactivation of the photosensitizer within the tumor vasculature leads to damage to endothelial cells, resulting in thrombosis and hemorrhage. This vascular damage deprives the tumor of essential oxygen and nutrients, leading to widespread tumor necrosis.[8]

Caption: Vascular shutdown mechanism of ATX-S10(Na)-PDT.

Experimental Workflow for Signaling Pathway Analysis

Caption: Experimental workflow for analyzing PDT-induced signaling pathways.

Conclusion

Antitumor photosensitizer-3 (ATX-S10(Na)) is a promising photosensitizer for photodynamic therapy, characterized by its strong absorption in the red spectral region and efficient generation of singlet oxygen. Its ability to induce both direct tumor cell killing through a Bax- and p53-dependent apoptotic pathway and indirect tumor destruction via vascular shutdown makes it a potent anti-cancer agent. Further research to fully quantify its photophysical and photochemical parameters will be invaluable for optimizing clinical treatment protocols and advancing its application in oncology.

References

- 1. Photodynamic therapy for experimental tumors using ATX-S10(Na), a hydrophilic chlorin photosensitizer, and diode laser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro plasma protein binding and cellular uptake of ATX-S10(Na), a hydrophilic chlorin photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. application-notes.digchip.com [application-notes.digchip.com]

- 4. Therapeutic effect of interstitial photodynamic therapy using ATX-S10(Na) and a diode laser on radio-resistant SCCVII tumors of C3H/He mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. Early apoptosis and cell death induced by ATX-S10Na (II)-mediated photodynamic therapy are Bax- and p53-dependent in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Effective mechanisms of ATX-S10, a new photosensitizer, on HeLa tumors in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Early apoptosis and cell death induced by ATX-S10Na (II)-mediated photodynamic therapy are Bax- and p53-dependent in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A possible relationship between the anti-cancer potency of photodynamic therapy using the novel photosensitizer ATX-s10-Na(II) and expression of the vascular endothelial growth factor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Antitumor photosensitizer-3 cellular uptake and subcellular localization

An In-depth Technical Guide to the Cellular Uptake and Subcellular Localization of the Antitumor Photosensitizer Foscan® (mTHPC)

Introduction

Foscan®, the commercial name for meta-tetra(hydroxyphenyl)chlorin (mTHPC), is a potent second-generation photosensitizer employed in photodynamic therapy (PDT) for the treatment of various cancers.[1][2] Its efficacy is intrinsically linked to its accumulation within target tumor cells and its specific subcellular localization, which dictates the primary sites of photodamage and the subsequent cell death pathways initiated upon light activation. This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of Foscan®, presenting quantitative data, detailed experimental protocols, and visualizations of the associated biological pathways and workflows.

The hydrophobic nature of mTHPC influences its aggregation in aqueous environments and its interaction with cellular membranes, playing a key role in its uptake and distribution.[3][4] To enhance its bioavailability and tumor targeting, liposomal formulations such as Fospeg® have been developed, demonstrating improved cellular uptake compared to the free drug.[3]

1. Quantitative Data on Cellular Uptake and Photodynamic Efficacy

The cellular uptake of Foscan® is a critical determinant of its photodynamic activity. The following tables summarize quantitative data from various in vitro studies, providing insights into uptake kinetics, concentration-dependent accumulation, and cytotoxic efficacy in different cancer cell lines.

Table 1: Cellular Uptake of Foscan® and Fospeg® in LNCaP Human Prostate Cancer Cells

| Formulation | Concentration (µM) | Incubation Time (hours) | Intracellular Uptake (relative units) |

| Foscan® | 0.5 | 4 | ~1.8 |

| Foscan® | 1.0 | 4 | ~3.5 |

| Foscan® | 2.0 | 4 | ~6.0 |

| Fospeg® | 0.5 | 4 | ~2.5 |

| Fospeg® | 1.0 | 4 | ~4.8 |

| Fospeg® | 2.0 | 4 | ~8.0 |

| Foscan® | 1.0 | 1 | ~1.5 |

| Foscan® | 1.0 | 2 | ~2.5 |

| Foscan® | 1.0 | 4 | ~3.5 |

| Fospeg® | 1.0 | 1 | ~2.0 |

| Fospeg® | 1.0 | 2 | ~3.8 |

| Fospeg® | 1.0 | 4 | ~4.8 |

Data adapted from a comparative study on the photodynamic characteristics of Foscan® and its PEGylated liposomal formulation, Fospeg®.[3] The results indicate that Fospeg® exhibits higher intracellular uptake at all tested concentrations and incubation times.

Table 2: Time-Dependent Cellular Uptake and Binding of Foscan® in Colorectal Cancer Cell Lines

| Cell Line | Concentration (µg/mL) | Time (hours) | Uptake (gMFI) | Binding (gMFI) |

| MC-38 | 0.1 | 1 | ~200 | ~100 |

| MC-38 | 0.1 | 24 | ~800 | ~150 |

| MC-38 | 1.0 | 1 | ~1500 | ~500 |

| MC-38 | 1.0 | 24 | ~6000 | ~800 |

| CT-26 | 0.1 | 1 | ~150 | ~80 |

| CT-26 | 0.1 | 24 | ~600 | ~120 |

| CT-26 | 1.0 | 1 | ~1200 | ~400 |

| CT-26 | 1.0 | 24 | ~5000 | ~600 |

Data represents the geometric mean fluorescence intensity (gMFI) obtained by flow cytometry, indicating cellular uptake at 37°C and membrane binding at 4°C.[5]

Table 3: Photodynamic Efficacy (IC50 and IC90) of mTHPC in Various Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (nM) | IC90 (nM) |

| BHY | Oral Squamous Cell Carcinoma | 21.0 | 47.0 |

| A-427 | Lung Carcinoma | 13.0 | 25.0 |

| RT-4 | Bladder Transitional Cell Carcinoma | 15.0 | 32.0 |

| KYSE-70 | Esophageal Squamous Cell Carcinoma | 9.0 | 21.0 |

| SISO | Cervical Squamous Cell Carcinoma | 8.0 | 18.0 |

IC50 and IC90 values represent the concentrations of mTHPC required to induce 50% and 90% loss of cellular viability, respectively, 24 hours after illumination with a light dose of 1.8 J/cm².[1]

2. Subcellular Localization of Foscan®

The intracellular distribution of a photosensitizer is a key factor in determining the mechanism of cell death upon photoactivation. Studies have shown that Foscan® localizes in several key organelles, primarily the mitochondria and the endoplasmic reticulum (ER).

-

Mitochondrial Localization : Confocal microscopy studies using organelle-specific fluorescent probes have demonstrated that mTHPC preferentially accumulates in the mitochondria of myeloid leukemia cells.[4] This localization is significant as it positions the photosensitizer to induce direct damage to mitochondrial components upon illumination, leading to the release of pro-apoptotic factors like cytochrome c and subsequent activation of the apoptotic cascade.[4]

-

Endoplasmic Reticulum and Perinuclear Region Localization : Other studies have reported a diffuse intracellular fluorescence pattern for Foscan® and its liposomal formulations, which is similar to that of probes specific for the endoplasmic reticulum.[6] Localization in the perinuclear region has also been observed.[4] Damage to the ER can induce ER stress, leading to apoptosis.

The specific localization pattern can vary between different cell types and may be influenced by the formulation of the photosensitizer.

3. Signaling Pathways in Foscan®-Mediated Photodynamic Therapy

The cellular response to Foscan®-PDT is a complex process involving multiple signaling pathways, primarily those leading to cell death and the induction of an immune response.

3.1. Cell Death Pathways

Upon light activation, Foscan® generates reactive oxygen species (ROS), which induce oxidative stress and damage to the organelles where the photosensitizer is localized.[1] This damage triggers cell death primarily through apoptosis and necrosis.

-

Apoptosis : Mitochondrial damage induced by Foscan®-PDT leads to the release of cytochrome c into the cytosol, which is a key event in the intrinsic apoptotic pathway.[4] This activates a cascade of caspases, ultimately leading to programmed cell death.

-

Necrosis : At higher doses of Foscan® or light, or in cells with deficient apoptotic pathways, PDT can induce necrotic cell death. This involves loss of membrane integrity and the release of cellular contents, which can provoke an inflammatory response.

dot graph TD; node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2]; edge [fontname="Arial", fontsize=9];

end Foscan-PDT Induced Cell Death Pathways.

3.2. Immune Response Pathways

Foscan®-PDT can also stimulate an anti-tumor immune response. The photodynamic damage to tumor cells can lead to the release of damage-associated molecular patterns (DAMPs), which act as danger signals to the immune system. Furthermore, PDT can directly activate immune cells.

-

Macrophage Activation : Studies have shown that Foscan®-PDT can activate macrophages, enhancing their phagocytic activity and promoting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[7][8] These molecules contribute to the destruction of tumor cells and the recruitment of other immune cells to the tumor site.

dot graph TD; node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2]; edge [fontname="Arial", fontsize=9];

end Foscan-PDT Mediated Immune Response.

4. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular uptake and subcellular localization of Foscan®.

4.1. Protocol for Quantification of Cellular Uptake by Fluorometry

This protocol allows for the quantification of intracellular Foscan® concentration.

-

Cell Seeding : Seed cancer cells in a 24-well plate at a density that ensures they reach 70-95% confluency on the day of the experiment.

-

Incubation with Foscan® : Prepare different concentrations of Foscan® in complete cell culture medium. Remove the old medium from the cells and add the Foscan®-containing medium. Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.

-

Washing : After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

-

Cell Lysis : Add a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.

-

Fluorometric Measurement : Transfer the cell lysates to a 96-well black plate. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 420 nm and an emission wavelength of around 652 nm.

-

Data Analysis : Create a standard curve using known concentrations of Foscan® in the lysis buffer. Use this curve to determine the intracellular concentration of Foscan® in the cell lysates. Normalize the results to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

dot graph TD; node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2]; edge [fontname="Arial", fontsize=9];

end Cellular Uptake Quantification Workflow.

4.2. Protocol for Subcellular Localization by Confocal Microscopy

This protocol enables the visualization of Foscan® distribution within the cell.

-

Cell Seeding : Grow cells on glass-bottom dishes or coverslips suitable for confocal microscopy.

-

Incubation with Foscan® : Treat the cells with Foscan® at the desired concentration and for the appropriate duration.

-

Organelle Staining : In the last 30 minutes of incubation, add specific fluorescent probes for organelles of interest (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum).

-

Washing : Gently wash the cells with pre-warmed PBS.

-

Imaging : Mount the coverslips or place the dish on the stage of a confocal laser scanning microscope. Acquire images using appropriate laser lines and emission filters for Foscan® (e.g., 405 nm excitation, 650-700 nm emission) and the organelle-specific dyes.

-

Image Analysis : Overlay the images from the different channels to determine the colocalization of Foscan® with the specific organelles. Quantitative colocalization analysis can be performed using appropriate software.

dot graph TD; node [fontname="Arial", fontsize=10, shape=box, style=rounded, margin=0.2]; edge [fontname="Arial", fontsize=9];

end Subcellular Localization Workflow.

The cellular uptake and subcellular localization of Foscan® are multifaceted processes that are fundamental to its photodynamic efficacy. The preferential accumulation in critical organelles such as the mitochondria and endoplasmic reticulum ensures potent cytotoxicity upon light activation. Understanding these processes at a quantitative and mechanistic level is crucial for optimizing PDT protocols, developing new photosensitizer formulations, and enhancing the therapeutic outcomes for cancer patients. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals working to advance the field of photodynamic therapy.

References

- 1. Comparison of Cellular Death Pathways after mTHPC-mediated Photodynamic Therapy (PDT) in Five Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative characterization of the cellular uptake and photodynamic efficiency of Foscan® and Fospeg in a human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The binding characteristics and intracellular localization of temoporfin (mTHPC) in myeloid leukemia cells: phototoxicity and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Foscan® (mTHPC) photosensitized macrophage activation: enhancement of phagocytosis, nitric oxide release and tumour necrosis factor-α-mediated cytolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Foscan (mTHPC) photosensitized macrophage activation: enhancement of phagocytosis, nitric oxide release and tumour necrosis factor-alpha-mediated cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Synergistic Anticancer Action of Ansamitocin P-3 and Indocyanine Green Co-Encapsulated in Thermo-Responsive Liposomes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

The designation "Antitumor Photosensitizer-3" (AP-3) is a misnomer in current scientific literature. Extensive research reveals that AP-3 refers to Ansamitocin P-3 , a potent microtubule-depolymerizing agent, not a photosensitizer. However, AP-3 has been innovatively combined with the photosensitizer and photothermal agent Indocyanine Green (ICG) in a sophisticated drug delivery system to create a powerful, dual-action anticancer therapy. This technical guide elucidates the distinct and synergistic modes of action of this combination therapy, wherein AP-3 and ICG are co-encapsulated in near-infrared (NIR) light-triggered, temperature-sensitive liposomes (TSLs). This system orchestrates a targeted assault on cancer cells through simultaneous chemotherapy, photodynamic therapy (PDT), and photothermal therapy (PTT).

Core Components and Overall Therapeutic Strategy

This combination therapy relies on three key components: the chemotherapeutic agent Ansamitocin P-3, the theranostic agent Indocyanine Green, and a temperature-sensitive liposomal nanocarrier.

-

Ansamitocin P-3 (AP-3): A maytansinoid derivative that acts as a highly potent inhibitor of microtubule assembly, inducing cell cycle arrest and apoptosis.[1][2][3][4][5]

-

Indocyanine Green (ICG): An FDA-approved near-infrared dye that functions as both a photosensitizer (generating reactive oxygen species upon light exposure) and a photothermal agent (converting light energy into heat).[6][7][8][9][10][11][12]

-

Temperature-Sensitive Liposomes (TSLs): A lipid-based nanocarrier designed to remain stable at physiological temperatures but rapidly release its payload when heated to a specific phase transition temperature (typically 41-45°C).[13][14][15][16][17]

The therapeutic strategy involves the systemic administration of AP-3/ICG-loaded TSLs. These nanocarriers passively accumulate in tumor tissue via the enhanced permeability and retention (EPR) effect. Subsequent irradiation of the tumor with NIR light (around 808 nm) activates the encapsulated ICG. The ICG-generated heat raises the local temperature, triggering the TSLs to release their AP-3 payload directly at the tumor site, while simultaneously exerting photodynamic and photothermal cytotoxic effects.[18][19]

References

- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of indocyanine green antimicrobial photodynamic therapy in radical species elimination: an in vitro study [foliamedica.bg]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. How Did Conventional Nanoparticle-Mediated Photothermal Therapy Become “Hot” in Combination with Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid, Reversible Release from Thermosensitive Liposomes Triggered by Near-Infra-Red Light - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NIR-Laser-Controlled Drug Release from DOX/IR-780-Loaded Temperature-Sensitive-Liposomes for Chemo-Photothermal Synergistic Tumor Therapy [thno.org]

- 16. mdpi.com [mdpi.com]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

- 19. Microfluidic fabrication of photo-responsive Ansamitocin P-3 loaded liposomes for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Hypericin-PDT in Immunogenic Cell Death

This technical guide provides a comprehensive overview of the mechanisms by which the photosensitizer Hypericin, when used in Photodynamic Therapy (PDT), induces immunogenic cell death (ICD). ICD is a form of regulated cell death that activates an adaptive immune response against tumor cells, making it a critical area of interest for cancer immunotherapy.[1][2][3] This document details the quantitative markers of ICD, the experimental protocols for their detection, and the underlying signaling pathways.

Introduction to Hypericin-PDT and Immunogenic Cell Death

Photodynamic Therapy (PDT) is a clinically approved, minimally invasive procedure that involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength.[4][5] This process generates reactive oxygen species (ROS), leading to localized cellular damage and tumor destruction.[2][5]

Hypericin, a naturally occurring photosensitizer, is particularly effective at inducing ICD because it primarily localizes in the endoplasmic reticulum (ER) and Golgi apparatus.[6][7] Stress originating from the ER is a key trigger for ICD.[6][7] The resulting "phox-ER stress" (photo-oxidative ER stress) initiates a signaling cascade that results in the emission of Damage-Associated Molecular Patterns (DAMPs).[5] These DAMPs, including surface-exposed calreticulin (B1178941) (CRT), secreted adenosine (B11128) triphosphate (ATP), and released High Mobility Group Box 1 (HMGB1), are the cardinal signs of ICD, transforming dying tumor cells into a vaccine that stimulates an anti-tumor immune response.[2][6][8]

Quantitative Data on ICD Markers Induced by Photosensitizer-PDT

The induction of ICD is characterized by the quantifiable emission of DAMPs. The table below summarizes typical quantitative results observed in murine cancer cell lines (e.g., GL261 glioma, MCA205 fibrosarcoma, CT26 colon carcinoma) following PDT with ICD-inducing photosensitizers.

| ICD Marker | Assay Method | Typical Result (PDT vs. Control) | Cell Line Examples | Reference Photosensitizers |

| Calreticulin (CRT) Exposure | Flow Cytometry | Significant increase in percentage of CRT+ live cells (DAPI-negative).[6] | GL261, MCA205, CT26 | Hypericin, Photodithazine (PD), Photosens (PS)[2][3][6] |

| ATP Secretion | Luminescence Assay | Dose-dependent increase in extracellular ATP concentration.[6] | GL261, MCA205 | Hypericin, Photodithazine (PD), Photosens (PS)[2][6] |

| HMGB1 Release | ELISA / Western Blot | Time-dependent increase in HMGB1 concentration in cell culture supernatant.[6][9] | GL261, MCA205 | Hypericin, Photodithazine (PD), Photosens (PS), Talaporfin (B22635) Sodium[2][6][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ICD. Below are protocols for the key experiments.

This protocol describes the general procedure for inducing cell death in vitro using a photosensitizer and light.

Caption: General workflow for in vitro Photodynamic Therapy (PDT).

This assay quantifies the translocation of CRT to the outer cell membrane, a key "eat-me" signal in ICD.[10]

-

Cell Preparation: Following the PDT protocol, harvest both adherent and floating cells. Wash the cell suspension with cold PBS.

-

Primary Antibody Staining: Resuspend cells in a blocking buffer (e.g., PBS with 1% BSA). Add a primary antibody against CRT. Incubate on ice for 30-60 minutes.

-

Secondary Antibody Staining: Wash the cells with cold PBS. Resuspend in blocking buffer containing a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488).[11] Incubate on ice in the dark for 30 minutes.

-

Viability Staining: Wash the cells with PBS. Resuspend in a suitable binding buffer and add a viability dye like DAPI (1 µg/ml) or Propidium Iodide (PI) just before analysis.[11]

-

Flow Cytometry: Analyze the samples using a flow cytometer. Gate on the live cell population (DAPI/PI negative) and quantify the percentage of CRT-positive cells.[10][11]

This protocol measures the amount of ATP released from dying cells into the culture medium.

-

Sample Collection: After the desired post-PDT incubation period, carefully collect the cell culture supernatant. Centrifuge briefly to pellet any detached cells and debris.

-

Assay Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., a luciferin-luciferase based kit).[12][13][14] This typically involves mixing a buffer, substrate (D-luciferin), and enzyme (luciferase).

-

Luminescence Measurement: In a white opaque 96-well plate, mix a small volume of the collected supernatant (e.g., 10-20 µL) with the ATP detection reagent (e.g., 90 µL).

-

Data Acquisition: Immediately measure the luminescence using a plate luminometer.[14]

-

Quantification: Calculate the ATP concentration by comparing the relative light units (RLU) of the samples to a standard curve generated with known ATP concentrations.[13]

This protocol quantifies the passive release of the nuclear protein HMGB1 from necrotic or late apoptotic cells.

-

Sample Collection: Collect cell culture supernatants at various time points post-PDT (e.g., 4, 8, 16, 24 hours). Centrifuge to remove cells and debris. Store supernatants at -80°C if not used immediately.

-

ELISA Procedure: Use a commercial HMGB1 ELISA kit.[9] The general steps are:

-

Add standards, controls, and samples to the wells of a microplate pre-coated with anti-HMGB1 antibody.[15][16]

-

Incubate to allow HMGB1 to bind to the immobilized antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific for HMGB1.

-

Wash the plate and add a streptavidin-HRP conjugate.

-

Wash again and add a TMB substrate solution. A color will develop in proportion to the amount of bound HMGB1.[16]

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.[9]

-

-

Quantification: Calculate the HMGB1 concentration in the samples by interpolating from the standard curve.

Signaling Pathways in Hypericin-PDT Induced ICD

Hypericin-PDT initiates ICD primarily through the induction of photo-oxidative ER stress. The generation of ROS within the ER lumen disrupts protein folding and calcium homeostasis, triggering the Unfolded Protein Response (UPR). This leads to the coordinated emission of DAMPs.

Caption: Signaling pathway of Hypericin-PDT induced immunogenic cell death.

Pathway Description:

-

Initiation: Hypericin localizes to the ER. Upon irradiation with light, it generates high levels of ROS.

-

ER Stress: ROS induces ER stress and activates the Unfolded Protein Response (UPR), a key step for ICD.[1] A critical UPR branch involves the PERK kinase, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

-

CRT Exposure: This signaling cascade leads to the translocation of calreticulin from the ER lumen to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal for dendritic cells (DCs).[17][18]

-

ATP Secretion: In the early stages of apoptosis, cells release ATP into the extracellular space, which serves as a "find-me" signal, recruiting antigen-presenting cells (APCs) to the tumor site.[7][17]

-

HMGB1 Release: During the later stages of cell death (secondary necrosis), the nuclear protein HMGB1 is released. Extracellular HMGB1 acts as a danger signal, binding to Toll-like receptor 4 (TLR4) on DCs to promote their maturation.[2]

-

Immune Response: The combination of these DAMPs leads to the efficient engulfment of dying tumor cells by DCs, DC maturation, and cross-presentation of tumor antigens to T-cells, culminating in a robust and lasting anti-tumor immunity.[2][8]

Conclusion

PDT utilizing ER-localizing photosensitizers like Hypericin is a powerful modality for inducing immunogenic cell death.[1][7] By triggering ER stress and the subsequent release of a specific set of DAMPs, Hypericin-PDT can convert dying cancer cells into an in situ vaccine, fostering a potent, systemic anti-tumor immune response.[2] Understanding the underlying mechanisms and mastering the protocols to quantify ICD are essential for the rational design of new combination therapies that leverage PDT to enhance cancer immunotherapy. Further research and clinical validation are necessary to fully translate the potential of this strategy into effective cancer treatments.[3]

References

- 1. Physical modalities inducing immunogenic tumor cell death for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting immunogenic cancer cell death by photodynamic therapy: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Immunogenic Cell Death: Can It Be Exploited in PhotoDynamic Therapy for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. The Role of Photodynamic Therapy in Triggering Cell Death and Facilitating Antitumor Immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. ibl-international.com [ibl-international.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. profiles.foxchase.org [profiles.foxchase.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Phototoxicity Assessment of Antitumor Photosensitizer-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vitro phototoxicity of the novel investigational compound, Antitumor Photosensitizer-3 (AP-3). The described methodologies are based on established principles of photodynamic therapy (PDT) and standardized in vitro phototoxicity testing guidelines.

Introduction

Photodynamic therapy is a promising therapeutic modality for cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to induce cell death.[1] The efficacy of a photosensitizer is determined by its ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light of a specific wavelength.[2] This leads to oxidative stress and the initiation of cell death pathways, including apoptosis and necrosis.[3] The subcellular localization of the photosensitizer plays a crucial role in the dominant cell death mechanism.[4]

The following protocols detail the necessary steps to characterize the phototoxic potential of AP-3, including the assessment of its cytotoxicity in the dark and upon photoactivation, its capacity to generate singlet oxygen, and its ability to induce apoptosis via caspase activation.

Data Presentation

The following tables summarize representative quantitative data for AP-3, providing a clear comparison of its phototoxic properties.

Table 1: In Vitro Cytotoxicity of Antitumor Photosensitizer-3 (AP-3)

| Cell Line | Treatment Condition | IC₅₀ (µM) | Photo-Irritation Factor (PIF) |

| Human Breast Adenocarcinoma (MCF-7) | Dark (No Light Exposure) | 85.3 | 15.8 |

| Light Exposure (650 nm, 10 J/cm²) | 5.4 | ||

| Human Glioblastoma (U-87 MG) | Dark (No Light Exposure) | 92.1 | 18.4 |

| Light Exposure (650 nm, 10 J/cm²) | 5.0 | ||

| Normal Human Dermal Fibroblasts (NHDF) | Dark (No Light Exposure) | > 100 | < 2.0 |

| Light Exposure (650 nm, 10 J/cm²) | 95.2 |

Table 2: Physicochemical and Mechanistic Properties of Antitumor Photosensitizer-3 (AP-3)

| Parameter | Value | Method of Determination |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65 | Direct measurement of ¹O₂ phosphorescence at 1270 nm |

| Relative Caspase-3/7 Activation (Fold Change vs. Control) | ||

| Dark Control | 1.0 | Caspase-Glo® 3/7 Assay |

| AP-3 (Dark) | 1.2 | |

| Light Only | 1.1 | |

| AP-3 + Light | 8.5 |

Experimental Protocols

This protocol determines the cytotoxic potential of AP-3 in the absence and presence of light. The Neutral Red Uptake (NRU) assay is a common method, but for this protocol, the AlamarBlue assay is described due to its high sensitivity and non-destructive nature.[5][6]

a. Materials:

-

Human cancer cell lines (e.g., MCF-7, U-87 MG) and a normal cell line (e.g., NHDF)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Antitumor Photosensitizer-3 (AP-3) stock solution (in a suitable solvent like DMSO)

-

AlamarBlue™ cell viability reagent[7]

-

96-well cell culture plates

-

Light source with a wavelength corresponding to the absorption maximum of AP-3 (e.g., 650 nm LED array)

-

Spectrofluorometer

b. Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare serial dilutions of AP-3 in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest AP-3 concentration).

-

Treatment: Remove the old medium from the cells and add 100 µL of the AP-3 dilutions or vehicle control to the respective wells. Prepare two identical plates: one for dark conditions and one for light exposure.

-

Incubation: Incubate the plates for 4 hours to allow for cellular uptake of AP-3.

-

Light Exposure:

-

Light Plate: Expose the plate to a light source at the appropriate wavelength (e.g., 650 nm) with a defined light dose (e.g., 10 J/cm²).

-

Dark Plate: Keep the corresponding plate in the dark for the same duration as the light exposure.

-

-

Post-Incubation: After light exposure, replace the treatment medium with fresh complete culture medium and incubate both plates for an additional 24 hours.

-

Viability Assessment (AlamarBlue Assay):

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Determine the IC₅₀ values (the concentration of AP-3 that reduces cell viability by 50%) for both the dark and light-exposed conditions using a non-linear regression analysis.

-

Calculate the Photo-Irritation Factor (PIF) using the formula: PIF = IC₅₀ (Dark) / IC₅₀ (Light). A PIF value ≥ 5 is indicative of a phototoxic potential.

-

This protocol measures the efficiency of AP-3 in generating singlet oxygen, a key mediator of phototoxicity.[2]

a. Materials:

-

Antitumor Photosensitizer-3 (AP-3)

-

A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)

-

Singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)

-

Spectrophotometer

-

Light source with a narrow bandwidth at the excitation wavelength of AP-3.

b. Procedure:

-

Prepare solutions of AP-3 and the reference photosensitizer in a suitable solvent (e.g., ethanol) with an absorbance of approximately 0.1 at the excitation wavelength.

-

Add DPBF to each solution.

-

Expose the solutions to the light source for specific time intervals.

-

Measure the decrease in the absorbance of DPBF at its absorption maximum (around 415 nm) at each time point.

-

The rate of DPBF photo-oxidation is proportional to the singlet oxygen generation.

-

Calculate the ΦΔ of AP-3 using the following formula: ΦΔ (AP-3) = ΦΔ (Ref) × (k_AP-3 / k_Ref) × (I_Ref / I_AP-3) where k is the rate of DPBF degradation and I is the rate of light absorption by the photosensitizer.

This protocol quantifies the activation of executioner caspases-3 and -7, which are key mediators of apoptosis.

a. Materials:

-

Cells treated as described in the in vitro phototoxicity assay (Protocol 1).

-

Caspase-Glo® 3/7 Assay kit (or equivalent).

-

Luminometer.

b. Procedure:

-

After the 24-hour post-incubation period (Protocol 1, step 6), equilibrate the 96-well plates to room temperature.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Normalize the luminescence readings to the number of viable cells (if necessary, by running a parallel viability assay).

-

Express the caspase-3/7 activity as a fold change relative to the untreated control.

-

Mandatory Visualizations

Caption: Experimental workflow for the in vitro phototoxicity assessment of AP-3.

Caption: PDT-induced apoptosis signaling pathway initiated by AP-3.

References

- 1. Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. In vitro assessment of skin sensitization, photosensitization and phototoxicity potential of commercial glyphosate-containing formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. criver.com [criver.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Application Notes and Protocols: Antitumor Photosensitizer-3 Dose-Response Studies in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor photosensitizer-3 (B15137020) (APS-3), a chlorin (B1196114) derivative, is a promising photodynamic therapy (PDT) agent that induces apoptosis and necrosis in cancer cells upon activation by a 650 nm laser.[1][2] PDT is a non-invasive therapeutic strategy that utilizes the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized tumor destruction.[3][4][5] APS-3 has demonstrated significant phototoxicity against various cancer cell lines and has been noted for its lower skin phototoxicity compared to the established photosensitizer m-THPC, suggesting a favorable safety profile.[1][2]

These application notes provide a summary of the dose-response characteristics of APS-3 in cancer cell lines, based on available literature. Detailed protocols for key in vitro experiments are also provided to guide researchers in evaluating the efficacy of APS-3 and similar chlorin-based photosensitizers.

Data Presentation

The photodynamic efficacy of Antitumor photosensitizer-3 is dependent on both the concentration of the photosensitizer and the light dose delivered. The following tables summarize the dose-dependent effects of chlorin-based photosensitizers, including representative data for compounds similar to APS-3, to illustrate typical dose-response relationships.

Table 1: In Vitro Phototoxicity of Chlorin-Based Photosensitizers in Various Cancer Cell Lines

| Photosensitizer | Cancer Cell Line | IC50 (µM) | Light Dose (J/cm²) | Wavelength (nm) | Reference |

| Antitumor photosensitizer-3 (Compound I) | Cholangiocarcinoma cells | Data not publicly available | Not specified | 650 | [1][2] |

| Methyl Pyropheophorbide a (MPPa) | A549 (Lung Adenocarcinoma) | Concentration-dependent | 2 | Not specified | [6][7] |

| N-methoxyl Purpurinimide (NMPi) | A549 (Lung Adenocarcinoma) | Concentration-dependent | 2 | Not specified | [6][7] |

| Porphyrazine I (pz I) | MCA205 (Fibrosarcoma) | 2.0 | 20 | 615-635 | [8] |

| Porphyrazine III (pz III) | MCA205 (Fibrosarcoma) | 1.1 | 20 | 615-635 | [8] |

| IRDye®700DX Conjugates | Various Triple-Negative Breast Cancer Lines | 0.062 - 0.165 | Not specified | Near-infrared | [9] |

| 5,10,15,20-tetra-(phenoxy-3-carbonyl-1-amino-naphthyl)-porphyrin | Human Colorectal Adenocarcinoma | 6.80 µg/ml | Not specified | Not specified | [10] |

Table 2: Apoptosis Induction by Chlorin-Based Photosensitizers

| Photosensitizer | Cancer Cell Line | Treatment Conditions | Apoptosis Rate (%) | Method | Reference |

| m-THPC | SW480 (Colon Adenocarcinoma) | 11.76 µM | ~65 | Not specified | [11] |

| m-THPC | SW620 (Colon Adenocarcinoma) | 11.76 µM | ~25 | Not specified | [11] |

| FosPeg® | HT-29 (Colon Adenocarcinoma) | 0.3 - 0.6 µg/mL | Dose-dependent increase | Annexin V Assay | [12] |

| Photodithazine (PDZ) | 9L/lacZ (Gliosarcoma) | Concentration-dependent, 10 J/cm² | 76 (late apoptosis) | Not specified | [13] |

| Fotoenticine (FTC) | 9L/lacZ (Gliosarcoma) | Concentration-dependent, 10 J/cm² | 13 (late apoptosis) | Not specified | [13] |

Experimental Protocols

The following are detailed protocols for essential in vitro assays to characterize the dose-response of Antitumor photosensitizer-3.

Protocol 1: In Vitro Phototoxicity Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxicity of APS-3 in cancer cells following photoactivation.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Antitumor photosensitizer-3 (APS-3) stock solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

LED light source with a peak emission at 650 nm

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Photosensitizer Incubation: Prepare serial dilutions of APS-3 in serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the APS-3 solutions at various concentrations (e.g., 0.05 µM to 10 µM). Include a "no drug" control. Incubate for a predetermined time (e.g., 4 hours) in the dark at 37°C.

-

Washing: After incubation, remove the APS-3 containing medium and wash the cells twice with 100 µL of PBS per well.

-

Irradiation: Add 100 µL of fresh complete culture medium to each well. Irradiate the designated plates with a 650 nm LED light source at a specific light dose (e.g., 2-20 J/cm²).[8][14][15] Keep a parallel set of plates in the dark as a "dark toxicity" control.

-

Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against APS-3 concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis by APS-3-PDT.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Antitumor photosensitizer-3 (APS-3)

-

LED light source (650 nm)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with APS-3 and light as described in Protocol 1 (steps 1-4), using appropriate concentrations of APS-3 determined from the phototoxicity assay.

-

Cell Harvesting: At a specified time point post-PDT (e.g., 24 hours), harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are early apoptotic.

-

Annexin V-FITC positive, PI positive cells are late apoptotic or necrotic.

-

Annexin V-FITC negative, PI positive cells are necrotic.

-

Annexin V-FITC negative, PI negative cells are live.

-

Signaling Pathways and Visualizations

APS-3, like other chlorin-based photosensitizers, is known to induce cell death primarily through the generation of ROS, which can trigger apoptosis via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Key signaling molecules involved include caspases, such as caspase-3, -8, and -9.[3][12]

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for APS-3 induced apoptosis.

Caption: Experimental workflow for in vitro evaluation of Antitumor photosensitizer-3.

Caption: Proposed signaling pathway for APS-3 induced apoptosis.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent Advances in Photosensitizers as Multifunctional Theranostic Agents for Imaging-Guided Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Tumor Size-Dependent Anticancer Efficacy of Chlorin Derivatives for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Porphyrin/Chlorin Derivatives as Promising Molecules for Therapy of Colorectal Cancer | MDPI [mdpi.com]

- 13. Comparison of the Photodynamic Effect of Two Chlorins, Photodithazine and Fotoenticine, in Gliosarcoma Cells [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Red and blue light in antitumor photodynamic therapy with chlorin-based photosensitizers: a comparative animal study assisted by optical imaging modalities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Light Dosimetry of Antitumor Photosensitizers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and applying the correct light dose for in vitro experiments involving antitumor photosensitizers. Accurate light dosimetry is critical for reproducible and meaningful results in the evaluation of photodynamic therapy (PDT) efficacy.

Introduction to Photodynamic Therapy and Light Dosimetry

Photodynamic therapy is a promising cancer treatment that utilizes a photosensitizer (PS), light, and oxygen to induce cell death.[1][2][3] When a PS is activated by light of a specific wavelength, it transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic to tumor cells.[4] The effectiveness of PDT is dependent on the concentration of the PS, the presence of oxygen, and the total amount of light energy, or "light dose," delivered to the cells.[5] Therefore, precise light dosimetry is paramount for successful in vitro PDT studies.[6][7]

Key Parameters in Light Dosimetry

Accurate light dosimetry requires the careful measurement and control of several key parameters. These parameters collectively determine the total light energy delivered to the cells.

| Parameter | Description | Unit | Importance |

| Wavelength | The specific wavelength of light required to activate the photosensitizer. This should correspond to an absorption peak of the PS to ensure efficient energy transfer. | nanometer (nm) | mismatched wavelength will result in suboptimal or no activation of the PS. |

| Irradiance (or Fluence Rate) | The power of the light delivered per unit area. | milliwatts per square centimeter (mW/cm²) | Affects the rate of ROS production and can influence the overall therapeutic effect.[8] |

| Exposure Time | The duration for which the cells are exposed to the light source. | seconds (s) or minutes (min) | Directly proportional to the total light dose delivered. |

| Light Dose (or Fluence) | The total light energy delivered per unit area. It is calculated as the product of irradiance and exposure time. | Joules per square centimeter (J/cm²) | The primary determinant of the photodynamic effect, assuming sufficient PS and oxygen are present.[9] |

Experimental Workflow for In Vitro PDT

A typical in vitro PDT experiment follows a well-defined workflow to ensure consistency and reproducibility.

References

- 1. An In Vitro Approach to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antitumor activity of a novel porphyrin-based photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of photosensitizer dosimetry and tissue damage assay for photodynamic therapy in advanced-stage tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repub.eur.nl [repub.eur.nl]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. Photodynamic Therapy Dosimetry - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Optimal light dose and drug dosage in the photodynamic treatment using PHOTOCYANINE - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Antitumor Photosensitizer-3 (Photosan-3)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vivo administration of the antitumor photosensitizer Photosan-3 (PS-3), a hematoporphyrin (B191378) derivative, for photodynamic therapy (PDT) research. The protocols outlined below are intended to serve as a foundation for preclinical studies aimed at evaluating the efficacy and mechanisms of PS-3-mediated PDT.

Formulation of Photosan-3 for In Vivo Administration

For systemic in vivo delivery, Photosan-3 is often formulated to improve its solubility, stability, and tumor-targeting capabilities. Liposomal and nanoparticle formulations are common strategies to enhance its therapeutic index.

1.1. Liposomal Formulation of Photosan-3

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. For photosensitizers like Photosan-3, liposomal encapsulation can improve pharmacokinetics and biodistribution.

Table 1: Quantitative Data for Liposomal Photosan-3 Formulation

| Parameter | Value | Reference |

| Liposome Composition | Phosphatidylcholine, Cholesterol, DSPE-PEG | General Knowledge |

| Mean Nanoparticle Size | 100 - 200 nm | [1] |

| Polydispersity Index (PDI) | < 0.2 | [1] |

| Encapsulation Efficiency | ~62% | [1] |

| Drug Loading Content | 1 - 5% (w/w) | [2] |

1.2. Polymeric Nanoparticle Formulation of Photosan-3

Biodegradable polymeric nanoparticles can also be used to encapsulate Photosan-3, offering controlled release and improved tumor accumulation through the enhanced permeability and retention (EPR) effect.

Table 2: Quantitative Data for Polymeric Nanoparticle Photosan-3 Formulation

| Parameter | Value | Reference |

| Polymer Matrix | PLGA (Poly(lactic-co-glycolic acid)) | General Knowledge |

| Mean Nanoparticle Size | 150 - 250 nm | [3] |

| Polydispersity Index (PDI) | < 0.25 | [3] |

| Drug Loading Efficiency | > 90% | [4] |

| Drug Loading Content | 5 - 10% (w/w) | [5] |

Experimental Protocols

2.1. Protocol for Preparation of Liposomal Photosan-3

This protocol describes a standard thin-film hydration method for encapsulating Photosan-3 into liposomes.

-

Lipid Film Formation: Dissolve phosphatidylcholine, cholesterol, and DSPE-PEG in chloroform (B151607) in a round-bottom flask.

-

Drug Addition: Add Photosan-3 solution in a suitable solvent to the lipid mixture.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

-

Hydration: Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation above the lipid transition temperature.

-

Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Purification: Remove unencapsulated Photosan-3 by size exclusion chromatography or dialysis.

-